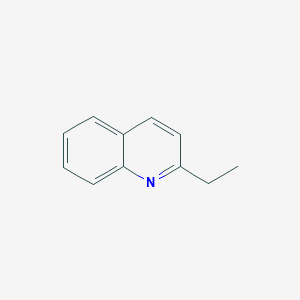

2-Ethylquinoline

Description

Properties

IUPAC Name |

2-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIZVKSCLVSDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167106 | |

| Record name | Quinoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-34-9 | |

| Record name | Quinoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE, 2-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4G87AFMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

One-Step Synthesis Using PtSn/γ-Al₂O₃

The PtSn/γ-Al₂O₃ catalytic system enables the direct conversion of nitrobenzene, ethanol, and water into 2-methylquinoline in a single reactor. This method integrates four key steps:

-

Nitrobenzene hydrogenation to aniline.

-

Ethanol dehydration to 2-butenal.

-

Michael addition of aniline and 2-butenal.

-

Cyclodehydrogenation to form the quinoline ring.

The catalyst’s bifunctional nature—Pt sites facilitate hydrogenation/dehydrogenation, while Sn promotes acid-catalyzed condensation—allows optimal activity at 220–250°C. Ethanol acts as both solvent and hydrogen donor, eliminating the need for external H₂ gas.

Table 1. Optimization of PtSn/γ-Al₂O₃ Catalyst Composition

| Pt Loading (%) | Sn Loading (%) | Yield (%) |

|---|---|---|

| 0.07 | 1.21 | 45 |

| 1.52 | 6.05 | 78 |

| 3.06 | 12.1 | 82 |

Higher Sn loadings enhance Lewis acidity, improving aldol condensation efficiency, while excessive Pt (>3%) promotes over-hydrogenation.

Continuous Flow Synthesis with Ru–Fe/γ-Al₂O₃

A Ru–Fe/γ-Al₂O₃ catalyst enables continuous 2-methylquinoline production from nitroarenes and ethanol/water mixtures. Key advantages include:

-

Green solvent system : Ethanol/water (3:1 v/v) replaces toxic organic solvents.

-

Mild conditions : Reactions proceed at 180°C and 2 MPa without strong acids or oxidants.

-

Scalability : A fixed-bed reactor achieves 72% yield over 50 hours of operation.

Table 2. Substrate Scope for Continuous Synthesis

| Nitroarene | Product | Yield (%) |

|---|---|---|

| Nitrobenzene | 2-Methylquinoline | 88 |

| 3-Nitrotoluene | 6-Methyl-2-methylquinoline | 76 |

| 4-Nitroanisole | 6-Methoxy-2-methylquinoline | 63 |

Electron-donating substituents (e.g., -OCH₃) reduce yields due to slower nitro group reduction.

Friedländer Condensation and Derivatives

Acylation of 2-Methylquinoline

Heating 2-methylquinoline with acyl chlorides (RCOCl) in the presence of AlCl₃ yields 2-ketomethylquinoline derivatives. For example:

\text{2-Methylquinoline} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, 80°C}} \text{2-Acetylmethylquinoline} \quad (\text{85% yield})

AlCl₃ coordinates to the quinoline nitrogen, activating the methyl group for electrophilic substitution.

Skraup and Related Cyclization Methods

While largely supplanted by catalytic methods, traditional Skraup reactions remain useful for functionalized quinolines. For example, glycerol dehydration generates acrolein in situ, which condenses with aniline derivatives in H₂SO₄. However, these methods suffer from:

-

Corrosive conditions (concentrated H₂SO₄).

-

Limited substrate compatibility (heat-sensitive groups decompose).

-

Poor atom economy (stoichiometric nitrobenzene as oxidant).

Spectroscopic Characterization

NMR Analysis of Derivatives

2-Methylquinoline derivatives exhibit distinct spectral features:

-

¹H NMR : Methyl groups resonate at δ 2.5–2.7 ppm (singlet). Methoxy substituents appear as singlets near δ 3.9 ppm.

-

¹³C NMR : Quinoline ring carbons span δ 115–160 ppm, with carbonyl groups (e.g., ketones) at δ 165–175 ppm.

Environmental and Industrial Considerations

Modern methods prioritize sustainability:

Chemical Reactions Analysis

Hydrogenation

Catalytic hydrogenation reduces the heteroaromatic ring:

-

Product : 2-Methyltetrahydroquinoline.

-

Conditions : H₂ gas with palladium or platinum catalysts.

-

Enantioselectivity : Achieved via chiral catalysts (e.g., Ru-BINAP complexes) .

Oxidation

Oxidation of the methyl group yields functionalized derivatives:

-

Aldehyde Formation : Iodine/TBHP system oxidizes C(sp³)–H to aldehyde groups (e.g., quinoline-2-carbaldehyde, 87% yield) .

-

Mechanism : Proceeds via radical intermediates (TEMPO-inhibited) and Kornblum-type oxidation pathways .

Condensation Reactions

Reacts with carbonyl-containing compounds:

-

With Benzaldehydes : Forms trans-β-(2-quinolyl)styrenes via:

-

With 3-Nitro-1,2-benzoquinones : Forms 1,3-tropolone derivatives via o-quinone ring expansion .

Cyclization and Functionalization

-

Quinoline Yellow Synthesis : Condensation with aryl amines or styrylanilines forms fused quinoline derivatives (e.g., 60–83% yields) .

-

Metal-Free Coupling : Iodine-catalyzed reactions with 2-styrylanilines yield functionalized quinolines (42–81% yields) .

Table 1: Oxidation of 2-Methylquinoline

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Methylquinoline | I₂ (0.2 equiv), TBHP | Quinoline-2-carbaldehyde | 87 |

| 2-Methylbenzothiazole | Same as above | Benzothiazole-2-carbaldehyde | 85 |

Table 2: Condensation with 2-Styrylanilines

| Styrylaniline Substituent | Product Yield (%) |

|---|---|

| Electron-donating (MeO) | 60–83 |

| Electron-withdrawing (Cl) | 42–81 |

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

2-Ethylquinoline and its derivatives have demonstrated significant antimicrobial properties. Research indicates that quinoline compounds exhibit antibacterial, antifungal, and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer effects. Various studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable case study involved a series of synthesized quinolines that showed promising results against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

1.3 Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. Compounds within this class have been found to reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma .

Agrochemical Applications

2.1 Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Studies indicate that it can act as an effective insect repellent and pesticide, particularly against agricultural pests. Its application in formulations could enhance crop protection strategies while minimizing environmental impact .

2.2 Herbicidal Properties

The compound has also shown potential as a herbicide. Research indicates that specific formulations containing this compound can inhibit the growth of unwanted plant species without adversely affecting crops, thus supporting sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing various functional materials, including polymers and coatings. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for applications in protective coatings and advanced materials .

3.2 Photovoltaic Applications

Recent studies have investigated the use of quinoline derivatives in organic photovoltaic devices. This compound has been explored as a potential electron donor material, contributing to improved efficiency in solar energy conversion systems .

Data Tables

Case Studies

Case Study 1: Anticancer Activity of Quinoline Derivatives

A study published in Nature examined various quinoline derivatives' effects on breast cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of this compound as a pesticide demonstrated its effectiveness against common agricultural pests. Field trials showed a reduction in pest populations when applied at specified concentrations, supporting its potential use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-Ethylquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, certain derivatives have been shown to selectively bind to the estrogen receptor β, influencing the development and function of reproductive tissues . The pathways involved typically include modulation of gene expression and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physical Properties

Key structural analogs of 2-ethylquinoline include substituent-varied quinolines such as 2-(2-hydroxyethyl)quinoline, 2-methylquinoline, and 2-sulfonylquinolines. Physical properties are compared below:

Key Observations :

Critical Insight :

- Ionic liquid-mediated synthesis of this compound outperforms conventional methods in efficiency and selectivity .

Biological Activity

2-Ethylquinoline (C₁₁H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its quinoline structure with an ethyl group at the second position. Its molecular formula is C₁₁H₁₁N, and it has a molecular weight of approximately 171.21 g/mol. The compound exhibits a melting point of around 21 °C and a boiling point of approximately 245 °C, making it a liquid at room temperature.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of quinoline compounds, including this compound, displayed effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 mg/mL against selected bacteria .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied, with findings suggesting that this compound may inhibit cancer cell proliferation. In vitro studies have indicated that quinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Antioxidant Activity

This compound has also been reported to possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and ABTS, showing significant activity compared to control substances .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit key enzymes involved in cellular processes, leading to reduced proliferation of pathogenic microbes and cancer cells.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and other apoptotic factors .

- Modulation of Signaling Pathways : Quinoline compounds may alter signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoline derivatives in human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.